2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(9-11-3-1-2-4-11)16-12-5-7-17(10-12)14-15-6-8-19-14/h6,8,11-12H,1-5,7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIKHKIKGSLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The cyclopentyl group is then introduced through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new industrial processes and products, including specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules, such as:
- 2-cyclopentyl-N-(1,3-thiazol-2-yl)acetamide
- N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
What sets 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, thiazole ring, and pyrrolidine ring in a single molecule allows for a wide range of interactions and activities, making it a versatile compound for various applications.
Biological Activity
2-Cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide (CAS No. 1797708-96-3) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, a thiazole ring, and a pyrrolidine ring. Its molecular formula is with a molecular weight of 279.40 g/mol. The unique combination of these functional groups is believed to confer distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.40 g/mol |
| CAS Number | 1797708-96-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety is known to interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing cellular signaling processes .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including the compound , demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising alternative for antibiotic-resistant strains .
Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, with increased levels of pro-apoptotic markers observed post-treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
